5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-methoxy-2-(2-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-8-6-7-11-19(17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-9-4-3-5-10-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJMYYPKSMVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. The compound features a pyridazine core substituted with a methoxy group, a phenylpiperazine moiety, and an o-tolyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 921517-08-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit monoamine oxidase (MAO), particularly the MAO-B isoform. MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition is linked to therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Inhibition Studies
Research indicates that derivatives of this compound exhibit potent inhibitory activity against MAO-B with low nanomolar IC50 values. For instance, compounds similar to this one have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting strong potential as therapeutic agents for mood disorders and neurodegeneration .
Antidepressant Effects
The compound's structure suggests it may possess antidepressant properties due to its action on MAO-B. Studies have indicated that selective MAO-B inhibitors can enhance serotonin and norepinephrine levels, contributing to improved mood and cognitive function .
Anticancer Potential
In addition to its neuroprotective effects, there is emerging evidence that compounds with similar structures exhibit anticancer activity. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. One study reported that certain pyridazinone derivatives caused apoptosis in cancer cells, indicating potential for further development in oncology .
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study synthesized several pyridazinone derivatives and evaluated their MAO inhibitory activities. The most potent derivative demonstrated an IC50 value of 0.013 µM for MAO-B inhibition .
- Cytotoxicity Testing : Cytotoxic effects were assessed using L929 fibroblast cells. The derivative showed no significant cytotoxicity at lower concentrations (1-20 µM), while higher concentrations (50 µM) resulted in complete cell death for other tested compounds, indicating a favorable safety profile for the target compound .
- Pharmacokinetic Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of MAO-B, suggesting a reversible inhibition mechanism which is desirable for drug development .
Scientific Research Applications
Key Features:
- Molecular Formula : C20H24N4O2
- Molecular Weight : 356.43 g/mol
- IUPAC Name : 5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Antidepressant Effects : The piperazine ring is known for its role in various antidepressant drugs. Studies have shown that derivatives can modulate serotonin and dopamine receptors, potentially offering therapeutic benefits for depression and anxiety disorders.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of piperazine have shown effectiveness against different cancer cell lines, indicating that this compound could be explored for similar applications.
Neuropharmacology
Piperazine derivatives are often investigated for their neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential interactions with neurotransmitter systems. Research has highlighted its possible role in treating neurological disorders, including:
- Alzheimer’s Disease : Compounds that inhibit amyloid peptide aggregation show promise as therapeutic agents for Alzheimer’s disease. The piperazine derivatives have been noted for their ability to cross the blood-brain barrier and interact with amyloid-beta peptides.
Synthesis of Novel Derivatives
The synthesis of this compound opens avenues for creating novel derivatives with enhanced efficacy and reduced side effects. Researchers are focusing on modifying the existing structure to improve selectivity and potency against specific biological targets.
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen could enhance their antidepressant properties. The findings indicated that certain substitutions led to increased affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on the structure of this compound.
Case Study 2: Anticancer Potential
In vitro studies evaluated the anticancer activity of related compounds against human cancer cell lines (e.g., MCF7, HeLa). Results indicated that specific analogs exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This suggests that further exploration of this compound could yield promising anticancer agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it to analogous pyridazinone derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
*Calculated based on molecular formula.
Pharmacological Implications
- Target Compound : The 4-phenylpiperazine carbonyl group may enhance binding to serotonin (5-HT₁A) or dopamine D₂ receptors, similar to arylpiperazine antidepressants . The o-tolyl group could improve CNS penetration compared to simpler phenyl substituents.
- Chloro Derivatives () : Chloro substituents typically reduce solubility but increase metabolic stability. These compounds may exhibit weaker receptor affinity due to the absence of a piperazine moiety.
- Fluorophenylpiperazine Derivatives () : Fluorine’s electronegativity could enhance binding affinity and metabolic stability, as seen in antipsychotics like aripiprazole.
- Ethylamino-Linked Piperazine (): The flexible ethyl linker may allow for broader receptor interactions but could reduce selectivity.
Physicochemical Properties
- Lipophilicity : The target compound’s o-tolyl and phenylpiperazine groups likely confer higher logP values (~3.5–4.0) compared to chloro derivatives (~2.5–3.0), favoring membrane permeability.
- Solubility : The methoxy group in the target compound may improve aqueous solubility relative to chloro or acetylated analogs .
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing precursors in ethanol or acetic acid under reflux. For example, analogous pyridazinone derivatives are synthesized via cyclocondensation of hydrazines with ketones, followed by functionalization of the piperazine moiety (e.g., coupling with phenylpiperazine using carbodiimide chemistry) . Optimization includes adjusting solvent polarity (ethanol vs. acetic acid), reaction time (5–6 hours), and catalysts (piperidine or sodium acetate) to enhance yields .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy, o-tolyl groups) and piperazine connectivity.
- FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹).
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrazoline derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
Q. Table 1: Representative Physicochemical Data for Analogous Compounds
| Compound Class | Melting Point (°C) | λmax (UV-Vis) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridazinone derivatives | 187–190 | 260–280 nm | 70–85 |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?
Adopt a split-plot design with randomization to account for variables like solvent effects, temperature, and biological replicates. For instance:
Q. How should contradictory data in biological assays (e.g., IC50 variability) be analyzed?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity .
Methodological Challenges
Q. How can researchers differentiate the pharmacological effects of this compound from structurally similar analogs?
- Pharmacophore mapping : Identify critical functional groups (e.g., the 4-phenylpiperazine moiety) using tools like PharmaGist.
- Selectivity profiling : Screen against panels of related targets (e.g., 50+ kinases) to identify off-target interactions .
- Crystal structure analysis : Compare binding modes with co-crystallized analogs .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Salt formation : Use hydrochloride or mesylate salts.
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
